2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide
Übersicht
Beschreibung
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide, also known as DTG, is a drug that belongs to the class of thiazole-based compounds. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide acts as a sigma receptor agonist, which modulates the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. It also regulates the activity of ion channels and enzymes, which are involved in various physiological processes.
Biochemical and Physiological Effects:
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels and enzymes, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments, including its high potency, selectivity, and affinity for sigma receptors. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide. These include its potential use in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety disorders. 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide may also have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has been studied for its potential therapeutic applications, including its use as an antipsychotic drug. It has been shown to have a high affinity for sigma receptors, which are involved in various physiological processes, including neurotransmission, cell differentiation, and apoptosis. 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has also been studied for its potential use in the treatment of Parkinson's disease, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4OS/c17-13-2-1-12(9-14(13)18)10-21-4-6-22(7-5-21)11-15(23)20-16-19-3-8-24-16/h1-3,8-9H,4-7,10-11H2,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQBVDXANICIOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.